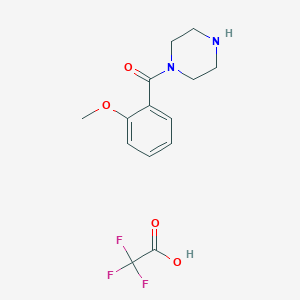

1-(2-methoxybenzoyl)piperazine trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-methoxybenzoyl)piperazine trifluoroacetate” is a chemical compound with the empirical formula C14H17F3N2O4 . It has a molecular weight of 334.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of the compound isO=C(N1CCNCC1)C2=CC=CC=C2OC.O=C(C(F)(F)F)O . The InChI code is 1S/C12H16N2O2.C2HF3O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) . Physical And Chemical Properties Analysis

The compound is a salt with CF3COOH . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Urapidil Synthesis and Hypertension Treatment

Urapidil (6- [3- [4- (2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione) is an α-blocker used to treat essential hypertension and hypertensive emergencies. It effectively lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure . Here’s an improved synthetic route for urapidil:

- Synthetic Route :

Urapidil’s rapid onset of action and controllability make it suitable for various dosage forms, including injections, oral capsules, and eye drops . Its unique mechanism prevents reflex tachycardia in patients, making it valuable for hypertensive crises and perioperative hypertension.

Alpha1-Adrenergic Receptor Antagonists

The compound’s structure suggests potential as an alpha1-adrenergic receptor antagonist. Comparative analysis with similar arylpiperazine-based antagonists (e.g., trazodone, naftopidil, and urapidil) reveals promising pharmacokinetic profiles . Investigating its activity in this context could yield valuable insights.

Neurological Conditions and Blood-Brain Barrier Penetration

Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor, demonstrating central antihypertensive activity . Its unique properties may be relevant for neurological conditions where blood-brain barrier penetration is crucial.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of (2-Methoxyphenyl)(piperazin-1-yl)methanone 2,2,2-trifluoroacetate is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with α1-ARs affects these biochemical pathways.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence various neurological conditions .

properties

IUPAC Name |

(2-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCZGYSJAXMWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-phenyl)-piperazin-1-yl-methanone | |

CAS RN |

436099-85-3 |

Source

|

| Record name | Methanone, (2-methoxyphenyl)-1-piperazinyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)

![6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)

![7-(2,4-dimethylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060868.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)

![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)

![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)

![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)

![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)